4-Anilino-4-oxobutanoic acid

Descripción general

Descripción

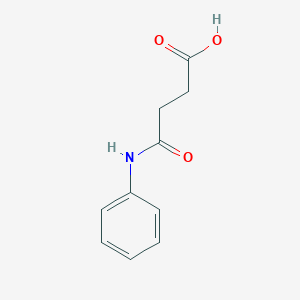

It is a derivative of succinic acid and aniline, characterized by the presence of both a carboxylic acid group and an aniline group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Succinanilic acid can be synthesized through several methods. One common synthetic route involves the reaction of succinic anhydride with aniline under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of succinanilic acid may involve more scalable methods. One approach is the catalytic hydrogenation of maleic anhydride in the presence of aniline . This method allows for the efficient production of succinanilic acid in larger quantities, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

Succinanilic acid undergoes various chemical reactions, including:

Oxidation: Succinanilic acid can be oxidized to form corresponding quinones under specific conditions.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

4-Anilino-4-oxobutanoic acid is primarily known for its role as an HDAC inhibitor. The inhibition of HDACs leads to the reactivation of silenced genes involved in apoptosis and cell cycle regulation, making it a candidate for cancer treatment.

Key Findings :

- Inhibition of HDAC Activity : Studies have demonstrated that this compound effectively inhibits HDAC activity in various cancer cell lines, leading to increased rates of apoptosis .

- Gene Expression Modulation : Treatment with this compound has been shown to upregulate tumor suppressor genes while downregulating oncogenes.

Metabolic Studies

The compound is utilized in metabolic studies to trace the incorporation and metabolism of labeled compounds. Its stable isotope labeling enhances the precision of quantification in analytical techniques such as mass spectrometry.

Applications :

- Pharmacokinetic Studies : It is employed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs .

- Metabolic Pathway Tracing : The stable isotopes incorporated into the compound allow researchers to trace metabolic pathways effectively, providing insights into drug metabolism and efficacy.

Case Study 1: Cancer Cell Lines

A study involving breast cancer cell lines treated with this compound showed a significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the reactivation of p21 and other cell cycle regulators.

Case Study 2: In Vivo Models

Animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models. The pharmacokinetic profile suggested prolonged half-life due to deuteration, allowing for less frequent dosing .

Case Study 3: Comparative Studies

Comparative analyses with Suberoylanilide Hydroxamic Acid demonstrated that while both compounds inhibit HDACs, the deuterated version exhibited a more favorable safety profile with reduced off-target effects .

Mecanismo De Acción

The mechanism of action of succinanilic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Succinanilic acid can be compared with other similar compounds, such as maleanilic acid and suberanilic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:

Maleanilic acid: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.

Suberanilic acid: Known for its antimicrobial properties and used in different biological contexts compared to succinanilic acid.

Succinanilic acid stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.

Actividad Biológica

4-Anilino-4-oxobutanoic acid (also known as 2-amino-4-anilino-4-oxobutanoic acid) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.21 g/mol. The compound features an aniline group and a ketone functional group, which contribute to its biological activity.

Research indicates that this compound acts primarily as a metabolite of vorinostat, a histone deacetylase (HDAC) inhibitor. Vorinostat is utilized in cancer treatment, particularly for cutaneous T-cell lymphoma. The biological activity of this compound is linked to its role in the modulation of histone acetylation, influencing gene expression related to cell cycle regulation and apoptosis.

- Histone Deacetylase Inhibition : The compound inhibits HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of genes involved in differentiation and apoptosis .

- Aminotransferase Interaction : It has been shown to interact with aminotransferases, which are crucial for amino acid metabolism. This interaction may influence metabolic pathways involving glyoxylate and glycine, contributing to detoxification processes.

Biological Activity and Therapeutic Implications

The biological activity of this compound has been characterized through various studies:

- Anticancer Activity : As a metabolite of vorinostat, it contributes to the compound's overall anticancer effects. Clinical studies have demonstrated that vorinostat induces differentiation and apoptosis in various cancer cell lines, with this compound playing a supportive role in these processes .

- Pharmacokinetics : Pharmacokinetic studies have shown that this compound accumulates in the bloodstream following administration of vorinostat. Its concentration peaks (Cmax) are observed at specific intervals post-administration, indicating its active role as a pharmacologically relevant metabolite .

Case Studies

Several clinical trials have evaluated the efficacy and safety of vorinostat, indirectly highlighting the role of this compound:

- Phase I Trials : A study involving advanced solid malignancies assessed vorinostat's safety profile when combined with other chemotherapeutics. Results indicated manageable toxicity levels, with common adverse effects including nausea and thrombocytopenia .

- Pediatric Trials : In pediatric populations, vorinostat was tested alongside temozolomide for treating medulloblastoma. The study measured serum concentrations of both vorinostat and its metabolites, including this compound, confirming their presence in therapeutic ranges .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Aminophenyl)-4-hydroxybutanoic acid | C10H13N2O3 | Contains a hydroxyl group instead of a ketone |

| 2-Amino-N-(4-anilino)butanoic acid | C11H14N2O2 | Features an additional amine group |

| 3-(2-Aminophenyl)-3-hydroxybutanoic acid | C10H13N3O3 | Contains a hydroxyl group at a different position |

These comparisons illustrate how variations in functional groups can influence biological activity and chemical properties.

Propiedades

IUPAC Name |

4-anilino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGFGGLCMGYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144511 | |

| Record name | Succinanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-14-7 | |

| Record name | 4-Anilino-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V0G8222E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.